molecular formula C8H17N B14285691 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- CAS No. 120343-42-2

1-Propanamine, 2-methyl-N-(1-methylpropylidene)-

Cat. No.: B14285691
CAS No.: 120343-42-2
M. Wt: 127.23 g/mol
InChI Key: FXVCIYOJJOSTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is an organic compound with the molecular formula C8H17N. It is characterized by the presence of an imine group (C=N) and is commonly referred to as an aliphatic imine. This compound is notable for its unique structure, which includes a double bond and several rotatable bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanamine, 2-methyl-N-(1-methylpropylidene)- can be synthesized through the condensation reaction between 2-methylpropanamine and an appropriate aldehyde or ketone. The reaction typically involves the removal of water (dehydration) to form the imine bond (C=N). The reaction conditions often include the use of a dehydrating agent and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process. The specific methods and conditions can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 2-methyl-N-(1-methylpropylidene)- undergoes several types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Scientific Research Applications

1-Propanamine, 2-methyl-N-(1-methylpropylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar amines .

Properties

CAS No.

120343-42-2

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-(2-methylpropyl)butan-2-imine

InChI

InChI=1S/C8H17N/c1-5-8(4)9-6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

FXVCIYOJJOSTFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.